6-Hydroxythiochroman-4-one 1,1-dioxide
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Overview
Description
6-Hydroxythiochroman-4-one 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiochromanone, characterized by the presence of a hydroxyl group at the 6th position and a sulfone group at the 1,1-dioxide position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxythiochroman-4-one 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with thiochroman-4-one.
Hydroxylation: Introduction of a hydroxyl group at the 6th position can be achieved through selective hydroxylation reactions.
Oxidation: The sulfone group at the 1,1-dioxide position is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxythiochroman-4-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Ethers, esters.
Scientific Research Applications
6-Hydroxythiochroman-4-one 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-parasitic agent, particularly against tropical diseases such as malaria and leishmaniasis.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: Its ability to modulate reactive oxygen species levels has been explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Hydroxythiochroman-4-one 1,1-dioxide involves its interaction with specific molecular targets:
Reactive Oxygen Species Modulation: The compound increases reactive oxygen species levels in cells, leading to oxidative stress and cell death in parasites.
Enzyme Inhibition: It acts as an allosteric modulator of enzymes such as trypanothione reductase, disrupting the parasite’s metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiochroman-4-one: The parent compound without the hydroxyl and sulfone groups.
Thiophene 1,1-dioxides: Similar sulfur-containing heterocycles with different ring structures.
Uniqueness
6-Hydroxythiochroman-4-one 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate reactive oxygen species and inhibit key enzymes in parasites sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H8O4S |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
6-hydroxy-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H8O4S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,10H,3-4H2 |
InChI Key |
UYOMLPSIYJPWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)O |
Origin of Product |
United States |
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